molecular formula C25H32N2O5S2 B11585626 1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one

1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one

Cat. No.: B11585626
M. Wt: 504.7 g/mol
InChI Key: WODURAAQMWOJMW-UHFFFAOYSA-N
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Description

1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[331]nonan-9-one is a complex organic compound featuring a bicyclic structure with diaza and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common method includes the reaction of diaza-bicyclo[3.3.1]nonane derivatives with toluene-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups yields sulfone derivatives, while reduction can produce simpler diaza-bicyclo[3.3.1]nonane compounds .

Scientific Research Applications

1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The diaza-bicyclo[3.3.1]nonane core provides a rigid structure that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diethyl-3,7-bis-(toluene-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonan-9-one is unique due to its combination of diaza-bicyclo[3.3.1]nonane core and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C25H32N2O5S2

Molecular Weight

504.7 g/mol

IUPAC Name

1,5-diethyl-3,7-bis-(4-methylphenyl)sulfonyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C25H32N2O5S2/c1-5-24-15-26(33(29,30)21-11-7-19(3)8-12-21)17-25(6-2,23(24)28)18-27(16-24)34(31,32)22-13-9-20(4)10-14-22/h7-14H,5-6,15-18H2,1-4H3

InChI Key

WODURAAQMWOJMW-UHFFFAOYSA-N

Canonical SMILES

CCC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=C(C=C3)C)CC)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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